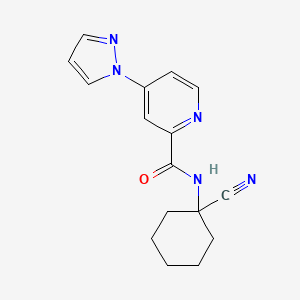![molecular formula C16H21ClFN3O2 B2914644 N'-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride CAS No. 2418719-67-0](/img/structure/B2914644.png)
N'-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride is a synthetic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a unique spirocyclic structure, which often imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction. This step may involve the use of a fluorinated benzyl halide and a base to facilitate the substitution.
Oxamide Formation: The final step involves the formation of the oxamide linkage. This can be achieved through a condensation reaction between the amine group on the spirocyclic core and an appropriate oxalyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, bases, and acids under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
N’-(1-Aminospiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, such as in the development of new drugs targeting specific pathways or diseases.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-chlorophenyl)methyl]oxamide
- N’-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-bromophenyl)methyl]oxamide
- N’-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-methylphenyl)methyl]oxamide
Uniqueness
N’-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in certain applications.
This detailed overview provides a comprehensive understanding of N’-(1-Aminospiro[33]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N'-(1-aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2.ClH/c17-11-4-2-10(3-5-11)9-19-14(21)15(22)20-13-8-12(18)16(13)6-1-7-16;/h2-5,12-13H,1,6-9,18H2,(H,19,21)(H,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMYUJWRCCLHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2NC(=O)C(=O)NCC3=CC=C(C=C3)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-ethylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2914567.png)
![Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2914568.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2914569.png)
![N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2914571.png)
![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2914572.png)
![1-(3-Fluoro-4-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one](/img/structure/B2914573.png)
![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2914576.png)

![5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914580.png)
![O-[(3-chlorophenyl)methyl]hydroxylamine](/img/structure/B2914581.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide](/img/structure/B2914582.png)
![ethyl 5-(2-methoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2914583.png)
![3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide](/img/structure/B2914584.png)
